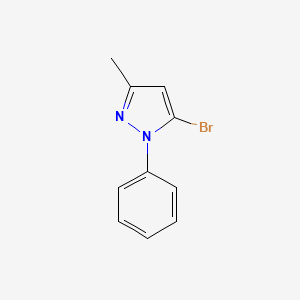

5-溴-3-甲基-1-苯基吡唑

描述

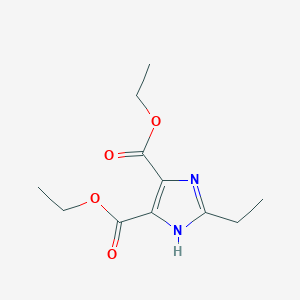

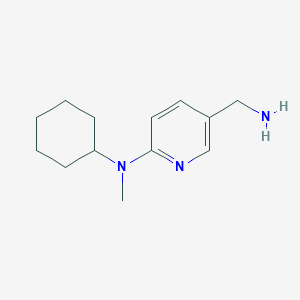

5-Bromo-3-methyl-1-phenylpyrazole is a chemical compound with the molecular formula C10H9BrN2 . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus, which is a part of 5-Bromo-3-methyl-1-phenylpyrazole, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-methyl-1-phenylpyrazole consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . The exact mass of the molecule is 235.994904 Da .Chemical Reactions Analysis

Pyrazoles, including 5-Bromo-3-methyl-1-phenylpyrazole, can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .Physical And Chemical Properties Analysis

5-Bromo-3-methyl-1-phenylpyrazole has a density of 1.4±0.1 g/cm3, a boiling point of 312.5±22.0 °C at 760 mmHg, and a flash point of 142.8±22.3 °C .科学研究应用

Organic Synthesis and Medicinal Chemistry

5-Bromo-3-methyl-1-phenylpyrazole: serves as a versatile scaffold in organic synthesis and medicinal chemistry. It is often used as a starting material for the preparation of more complex heterocyclic systems, which are of significant relevance in the pharmaceutical field . The compound’s structural versatility allows for the creation of diverse molecules with potential therapeutic effects.

Tautomerism and Reactivity Studies

The tautomerism exhibited by pyrazoles, including 5-Bromo-3-methyl-1-phenylpyrazole , influences their reactivity. This phenomenon is crucial for understanding the synthetic strategies where pyrazoles are involved, as well as the biological activities of compounds bearing a pyrazole moiety. Studies on tautomerism can lead to a deeper understanding of structure/reactivity relationships in this class of heterocycles .

Synthesis of Condensed Heterocyclic Systems

5-Bromo-3-methyl-1-phenylpyrazole: is explored as a precursor in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These systems have various applications, including the development of new drugs and materials with unique properties .

Development of Antimicrobial and Antifungal Agents

Pyrazole derivatives, including 5-Bromo-3-methyl-1-phenylpyrazole , have been studied for their antimicrobial and antifungal properties. They are considered in the design of new compounds that could serve as potent agents against various microbial and fungal pathogens .

Anti-inflammatory and Anticancer Research

The anti-inflammatory and anticancer activities of pyrazole derivatives make 5-Bromo-3-methyl-1-phenylpyrazole a valuable compound in the research and development of new therapeutic agents. Its modification can lead to the discovery of novel drugs with improved efficacy and safety profiles .

Antidiabetic Drug Development

Research has indicated that pyrazole derivatives can exhibit antidiabetic effects. Therefore, 5-Bromo-3-methyl-1-phenylpyrazole may be used as a framework for the development of new antidiabetic medications, contributing to the treatment of diabetes and its complications .

安全和危害

未来方向

Pyrazoles, including 5-Bromo-3-methyl-1-phenylpyrazole, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, future research may continue to explore the diverse applications and synthesis techniques of pyrazole derivatives .

作用机制

Target of Action

Pyrazoles, the class of compounds to which 5-bromo-3-methyl-1-phenylpyrazole belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

Pyrazoles, in general, exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

It’s known that pyrazoles can be involved in various synthetic pathways, leading to the formation of more complex heterocyclic systems .

Result of Action

The structural changes in pyrazoles due to tautomerism can translate into changes in properties, potentially influencing their biological activities .

Action Environment

It’s known that the associations between pyrazole molecules can depend strongly on the type of solvent, with more polar protic solvents favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .

属性

IUPAC Name |

5-bromo-3-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUGJUKHYWJICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591912 | |

| Record name | 5-Bromo-3-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methyl-1-phenylpyrazole | |

CAS RN |

41327-15-5 | |

| Record name | 5-Bromo-3-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when 5-bromo-3-methyl-1-phenylpyrazole is treated with potassium amide in liquid ammonia?

A1: When 5-bromo-3-methyl-1-phenylpyrazole is reacted with potassium amide in liquid ammonia, an interesting phenomenon occurs. The bromine atom, originally attached to the 5th position of the pyrazole ring, migrates to the adjacent carbon atom. This results in the formation of a new isomer of the molecule. The research paper suggests that this bromine migration is likely an intermolecular transbromination process [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。